molecular formula C16H18N6O B11779978 2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11779978
M. Wt: 310.35 g/mol
InChI Key: UOQGOSKNPLRONA-UHFFFAOYSA-N
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Description

2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazolopyrazine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific combination of a triazolopyrazine core with a benzyl and piperazine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

2-benzyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C16H18N6O/c23-16-21-11-8-18-14(20-9-6-17-7-10-20)15(21)19-22(16)12-13-4-2-1-3-5-13/h1-5,8,11,17H,6-7,9-10,12H2

InChI Key

UOQGOSKNPLRONA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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